molecular formula C20H26N2O B6006429 1-[(4-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine

1-[(4-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine

Cat. No.: B6006429
M. Wt: 310.4 g/mol
InChI Key: RLEQYWMWAJUIGZ-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxyphenyl group and a methylphenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 2-methylphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as crystallization and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors such as serotonin or dopamine receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)piperazine
  • 1-(4-Ethoxyphenyl)piperazine
  • 1-(2-Methylphenyl)piperazine

Comparison

1-[(4-Ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine is unique due to the presence of both ethoxyphenyl and methylphenyl groups, which can influence its pharmacological properties and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities for biological receptors and distinct chemical behavior in various reactions.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-23-19-10-8-18(9-11-19)16-21-12-14-22(15-13-21)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEQYWMWAJUIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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